

# Synergistic Takedown: Combining EGFR and MET Inhibitors to Overcome Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Egfr-IN-35 |           |
| Cat. No.:            | B12411242  | Get Quote |

The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in cancer therapy, particularly in non-small cell lung cancer (NSCLC). One of the primary mechanisms of acquired resistance is the amplification of the MET proto-oncogene, which allows cancer cells to bypass their dependency on the EGFR signaling pathway. This guide provides a comparative analysis of the synergistic effects of combining a third-generation EGFR inhibitor, such as osimertinib, with a MET inhibitor, like savolitinib, in resistant cancer models.

# **Data Presentation: Efficacy of Combination Therapy**

Clinical trial data underscores the potent synergy of dual EGFR and MET inhibition in patients with EGFR-mutated, MET-amplified NSCLC who have developed resistance to prior EGFR TKI therapy. The following tables summarize key findings from pivotal clinical trials.

Table 1: Efficacy of Osimertinib plus Savolitinib in the SACHI Phase III Trial[1][2][3]



| Endpoint                           | Osimertinib +<br>Savolitinib | Platinum-Based<br>Chemotherapy | Hazard Ratio (HR) /<br>Odds Ratio (OR) |
|------------------------------------|------------------------------|--------------------------------|----------------------------------------|
| Progression-Free<br>Survival (PFS) |                              |                                |                                        |
| Prior 1st/2nd-Gen TKI              | 9.8 months                   | 5.4 months                     | HR: 0.34                               |
| Prior 3rd-Gen TKI                  | 6.9 months                   | 3.0 months                     | HR: 0.32                               |
| Objective Response<br>Rate (ORR)   | 58%                          | 34%                            | OR: 2.74                               |
| Disease Control Rate (DCR)         | 89%                          | 67%                            | OR: 3.98                               |
| Median Duration of Response (DoR)  | 8.4 months                   | 3.2 months                     | -                                      |
| Median Overall<br>Survival (OS)    | 22.9 months                  | 17.7 months                    | HR: 0.84                               |

Table 2: Efficacy of Osimertinib plus Savolitinib in the SAVANNAH Phase II Trial[4][5]

| Patient Subgroup<br>(High MET Levels) | Objective<br>Response Rate<br>(ORR) | Median<br>Progression-Free<br>Survival (PFS) | Median Duration of<br>Response (DoR) |
|---------------------------------------|-------------------------------------|----------------------------------------------|--------------------------------------|
| Investigator Assessed                 | 56.3%                               | 7.4 months                                   | 7.1 months                           |
| Blinded Independent<br>Central Review | 55.0%                               | 7.5 months                                   | 9.9 months                           |

# **Signaling Pathway Overview**

EGFR and MET are both receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and invasion.[6][7] In EGFR-mutant cancers treated with an EGFR inhibitor, the amplification of the MET gene provides an escape route. The overexpressed MET receptor can become constitutively active or be stimulated by its ligand, Hepatocyte Growth



Factor (HGF), leading to the reactivation of the same downstream pathways that were initially suppressed by the EGFR inhibitor.[6][8] This crosstalk effectively renders the cancer cells resistant to EGFR-targeted therapy alone. The combination of an EGFR inhibitor and a MET inhibitor simultaneously blocks both pathways, preventing this bypass mechanism and leading to a synergistic anti-tumor effect.





Click to download full resolution via product page

#### EGFR and MET Signaling Crosstalk in Resistance.

# **Experimental Protocols**

To evaluate the synergy between an EGFR inhibitor and a MET inhibitor, standard in vitro assays are employed. Below are representative protocols.

## **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Cell Plating: Seed resistant cancer cells (e.g., HCC827 GR) in a 96-well plate at a density of 5 x 10<sup>3</sup> cells per well in 100 μL of complete growth medium. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.[9]
- Drug Treatment: Prepare serial dilutions of the EGFR inhibitor, the MET inhibitor, and their combination. Remove the old medium from the wells and add 100 μL of the medium containing the drugs. Include wells with untreated cells (vehicle control). Incubate for 72 hours.[9]
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
- Formazan Solubilization: Add 100  $\mu$ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy
  can be quantified using methods like the Chou-Talalay combination index (CI).

## **Western Blot Analysis**

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.



- Cell Lysis: Plate and treat cells with the inhibitors as described for the viability assay. After treatment (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12][13]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[14][15]
- Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

## **Experimental Workflow**

A typical workflow for assessing the synergy of EGFR and MET inhibitors involves a multi-step process from in vitro characterization to in vivo validation.





Click to download full resolution via product page

Workflow for Evaluating EGFR/MET Inhibitor Synergy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ilcn.org [ilcn.org]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. esmo.org [esmo.org]
- 5. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity -Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EGF Receptor activates MET through MAP kinases to enhance non-small cell lung carcinoma invasion and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure [jove.com]
- 10. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific IT [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synergistic Takedown: Combining EGFR and MET Inhibitors to Overcome Resistance]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12411242#egfr-in-35-synergy-with-met-inhibitors-in-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com